

SR1664: A Selective PPARy Modulator (SPPARyM) - A Technical Guide

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Compound of Interest		
Compound Name:	SR1664	
Cat. No.:	B15545065	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARy) is a well-established therapeutic target for type 2 diabetes.[1][2][3] Full agonists of PPARy, such as thiazolidinediones (TZDs), are effective insulin sensitizers but are associated with undesirable side effects including weight gain, fluid retention, and bone loss.[1][2][4][5] **SR1664** is a novel, non-agonist selective PPARy modulator (SPPARyM) that has demonstrated potent anti-diabetic efficacy without the adverse effects linked to classical agonism.[1][2][4][5][6] This technical guide provides an indepth overview of **SR1664**, focusing on its unique mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Mechanism of Action

SR1664 represents a paradigm shift in the development of PPARy-targeted therapies. Unlike full agonists, SR1664 does not induce the classical transcriptional agonism associated with adipogenesis.[1][7] Instead, its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 5 (CDK5)-mediated phosphorylation of PPARy at serine 273 (S273).[1][2][6] This obesity-linked phosphorylation is a key event in the pathogenesis of insulin resistance, leading to the dysregulation of a specific set of genes, including a reduction in the insulinsensitizing adipokine, adiponectin.[8]



By binding to the PPARy ligand-binding domain, **SR1664** allosterically blocks the access of CDK5 to S273, thereby preserving the basal transcriptional activity of PPARy that promotes insulin sensitivity.[1] This selective modulation of PPARy activity allows for the separation of the anti-diabetic effects from the adipogenic and other adverse effects of full agonists.[1][5]

Signaling Pathway of SR1664 Action



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Caption: **SR1664** blocks CDK5-mediated PPARy phosphorylation, leading to improved insulin sensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for **SR1664** from various in vitro and in vivo studies.

Table 1: In Vitro Activity of SR1664



Parameter	Value	Assay	Reference
PPARy Binding Affinity (IC50)	80 nM	LanthaScreen Competitive Binding Assay	[1]
PPARy Binding Affinity (K _i)	28.67 nM	LanthaScreen Competitive Binding Assay	
Inhibition of CDK5- mediated PPARy Phosphorylation (IC50)	20 - 200 nM	In Vitro Kinase Assay	[1]
Transcriptional Agonism	None	PPARy Reporter Gene Assay	[1][7]
Adipogenesis Induction	No induction	3T3-L1 Adipogenesis Assay	[1]

Table 2: In Vivo Efficacy of SR1664 in Mouse Models of Insulin Resistance



Model	Treatment	Key Findings	Reference
High-Fat Diet-Induced Obese Mice	5 days, twice daily injection	Dose-dependent decrease in PPARy S273 phosphorylation in adipose tissue; Significant reduction in fasting insulin levels; Improved HOMA-IR.	[1]
High-Fat Diet-Induced Obese Mice	N/A	Improved whole-body insulin sensitivity (Hyperinsulinemic-euglycemic clamp); Improved adipose tissue insulin sensitivity.	[1]
ob/ob Mice	40 mg/kg, twice daily for 5-11 days	Substantially reduced hyperinsulinemia; Markedly improved glucose tolerance.	[1]
ob/ob Mice	40 mg/kg, twice daily for 11 days	No significant weight gain or fluid retention (measured by packed cell volume) compared to rosiglitazone.	[1]
Carbon Tetrachloride- Induced Hepatic Fibrosis Mice	N/A	Reduced total and type 1 collagen content; Decreased abundance of activated hepatic stellate cells.	
High Fat/High Carbohydrate Diet-	4 weeks	Significantly reduced liver fibrosis.	_



Induced Hepatic Fibrosis Mice

Experimental Protocols

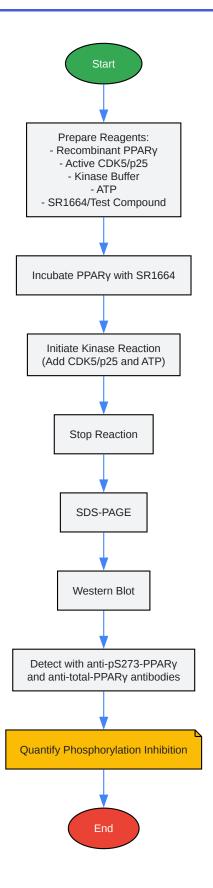
Detailed methodologies for the key experiments cited in the characterization of **SR1664** are provided below.

In Vitro CDK5-Mediated PPARy Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of PPARy by CDK5.

Workflow Diagram:





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Caption: Workflow for the in vitro CDK5-mediated PPARy phosphorylation assay.

Foundational & Exploratory





Methodology:

- · Reagents:
 - Recombinant full-length human PPARy protein.
 - Active recombinant CDK5/p25 or CDK5/p35 kinase (Millipore or Cell Signaling Technology).
 - Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1
 mM Na₃VO₄, 10 mM MgCl₂.[1]
 - ATP solution (20 μM final concentration).
 - SR1664 or other test compounds dissolved in DMSO.
- Procedure: a. In a microcentrifuge tube, incubate 1 μg of purified PPARγ with the desired concentration of SR1664 (or vehicle control) in kinase assay buffer for 30 minutes at 30°C. b. Initiate the kinase reaction by adding active CDK5/p25 and ATP to a final volume of 50 μL. c. Incubate the reaction mixture for 30 minutes at 30°C. d. Stop the reaction by adding SDS-PAGE loading buffer. e. Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE. f. Transfer the proteins to a PVDF membrane. g. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. h. Incubate the membrane with a primary antibody specific for phosphorylated S273-PPARγ overnight at 4°C. i. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate. k. Strip the membrane and re-probe with an antibody for total PPARγ to normalize for protein loading.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Calculate the ratio of phosphorylated PPARy to total PPARy.
 - Determine the IC₅₀ value for SR1664 by plotting the percentage of inhibition against the log concentration of the compound.



LanthaScreen™ TR-FRET PPARy Competitive Binding Assay

This is a high-throughput assay to determine the binding affinity of compounds to the PPARy ligand-binding domain.

Methodology:

- Reagents (from Thermo Fisher Scientific Kit):
 - GST-tagged PPARy-LBD.
 - Tb-anti-GST antibody.
 - Fluormone™ Pan-PPAR Green tracer.
 - TR-FRET PPAR Assay Buffer.
 - o DTT.
- Procedure: a. Prepare a serial dilution of SR1664 in DMSO. b. In a 384-well plate, add the diluted SR1664 or control. c. Prepare a 4X solution of Fluormone™ Pan-PPAR Green in assay buffer and add to the wells. d. Prepare a 4X solution of the PPARy-LBD/Tb-anti-GST antibody mixture in assay buffer and add to the wells. e. Incubate the plate for at least 2 hours at room temperature, protected from light. f. Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm and 520 nm after excitation at 340 nm.
- Data Analysis:
 - Calculate the 520/495 nm emission ratio.
 - Plot the emission ratio against the log concentration of SR1664.
 - Determine the IC₅₀ value from the sigmoidal dose-response curve.

3T3-L1 Adipogenesis Assay



This assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature adipocytes.

Methodology:

- Cell Culture and Differentiation: a. Culture 3T3-L1 pre-adipocytes in DMEM with 10% calf serum. b. Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 μM dexamethasone, and 1 μg/mL insulin, in the presence of SR1664 or a positive control (e.g., rosiglitazone). c. After 3 days, replace the medium with DMEM containing 10% FBS and 1 μg/mL insulin for another 2 days. d. Maintain the cells in DMEM with 10% FBS for an additional 2-3 days, changing the medium every other day.
- Oil Red O Staining: a. Wash the differentiated cells with PBS and fix with 10% formalin for 1 hour. b. Wash with water and then with 60% isopropanol. c. Stain the cells with a working solution of Oil Red O for 20-30 minutes at room temperature. d. Wash extensively with water to remove unbound dye. e. Visualize and photograph the lipid droplets under a microscope.
- Quantification (Optional): a. Elute the Oil Red O stain from the cells with 100% isopropanol.
 b. Measure the absorbance of the eluate at 510 nm.

In Vivo Efficacy Studies in Mouse Models

Hyperinsulinemic-Euglycemic Clamp:

This is the gold-standard method for assessing insulin sensitivity in vivo.

Methodology:

- Surgical Preparation: a. Anesthetize mice and implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling). b. Allow the mice to recover for at least 5 days.
- Clamp Procedure: a. After a 5-6 hour fast, start a primed-continuous infusion of human insulin. b. Monitor blood glucose every 10 minutes from the arterial catheter. c. Infuse a variable rate of 20% dextrose through the jugular vein to maintain euglycemia (around 120-130 mg/dL). d. A continuous infusion of [3-3H]glucose can be included to measure whole-



body glucose turnover and hepatic glucose production. e. A bolus of 2-[14C]deoxyglucose can be administered at the end of the clamp to assess tissue-specific glucose uptake.

- Data Analysis:
 - The glucose infusion rate (GIR) required to maintain euglycemia is a measure of wholebody insulin sensitivity.
 - Isotope data allows for the calculation of hepatic glucose production and glucose uptake in various tissues.

Conclusion

SR1664 is a pioneering selective PPARy modulator that validates the concept of separating the anti-diabetic benefits of PPARy activation from the adverse effects associated with full agonism. Its unique mechanism of inhibiting CDK5-mediated phosphorylation of PPARy at S273 offers a promising therapeutic strategy for the treatment of type 2 diabetes and potentially other metabolic disorders, such as non-alcoholic fatty liver disease, where it has shown anti-fibrotic effects. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize **SR1664** and to discover and develop the next generation of safer and more effective SPPARyMs.

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